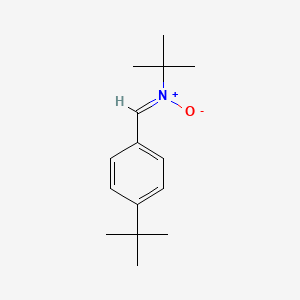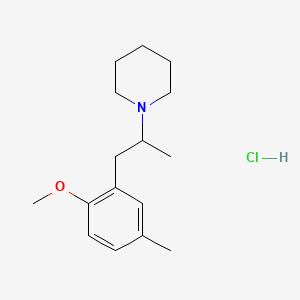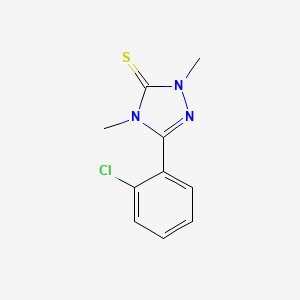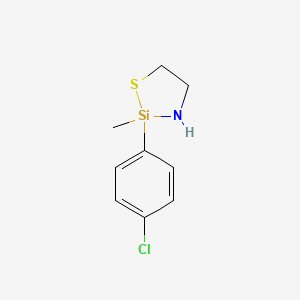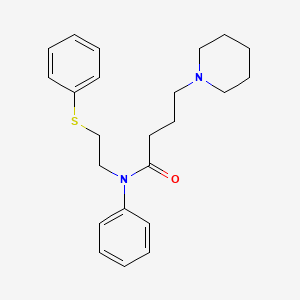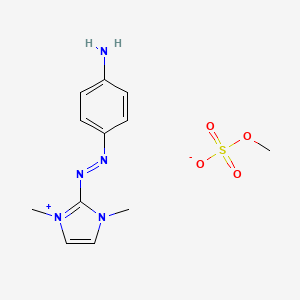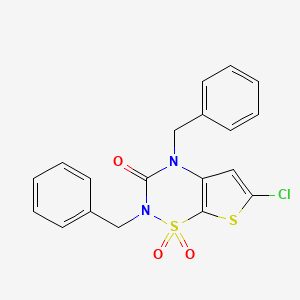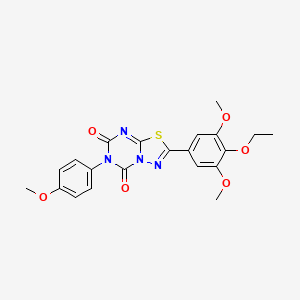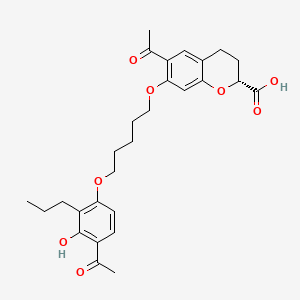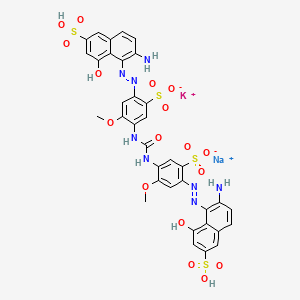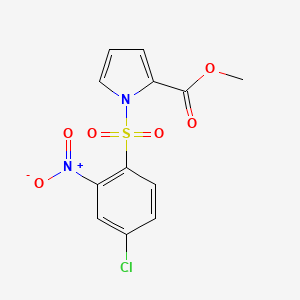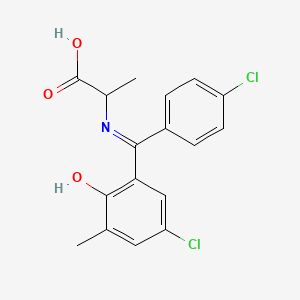
N-((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)-DL-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)-DL-alanine is a complex organic compound characterized by its unique molecular structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)-DL-alanine typically involves a multi-step process. The initial step often includes the formation of the methylene bridge between the 5-chloro-2-hydroxy-3-methylphenyl and 4-chlorophenyl groups. This is followed by the introduction of the alanine moiety. The reaction conditions usually require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
N-((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)-DL-alanine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different products, often involving the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.
科学的研究の応用
N-((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)-DL-alanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of various chemical products and materials.
作用機序
The mechanism by which N-((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)-DL-alanine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- Pentanoic acid, 5-[[(5-chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene]amino]-, 2-ethoxyethyl ester
- Heptanoic acid, 6-(((5-chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)-
Uniqueness
N-((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)-DL-alanine stands out due to its specific structural features, which confer unique chemical and biological properties
特性
CAS番号 |
104775-17-9 |
|---|---|
分子式 |
C17H15Cl2NO3 |
分子量 |
352.2 g/mol |
IUPAC名 |
2-[[(5-chloro-2-hydroxy-3-methylphenyl)-(4-chlorophenyl)methylidene]amino]propanoic acid |
InChI |
InChI=1S/C17H15Cl2NO3/c1-9-7-13(19)8-14(16(9)21)15(20-10(2)17(22)23)11-3-5-12(18)6-4-11/h3-8,10,21H,1-2H3,(H,22,23) |
InChIキー |
UZGJZHUFCQHNCI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1O)C(=NC(C)C(=O)O)C2=CC=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


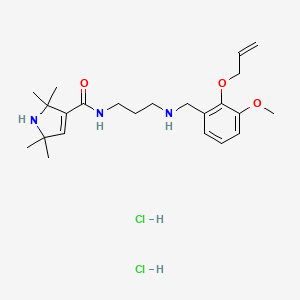

![9-(2-chlorophenyl)-3-methyl-N-quinolin-3-yl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12727826.png)
